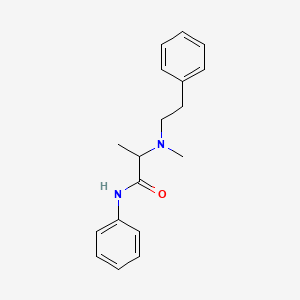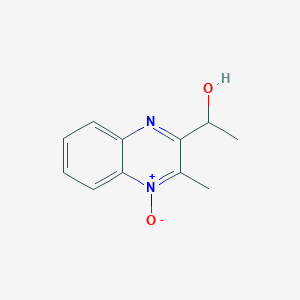![molecular formula C8H10F3NO2 B13447165 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-3-azabicyclo[222]octane, 3-(trifluoroacetyl)-(9CI) is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) typically involves the reaction of Schiff bases with secondary amides of acetoacetic acid. The reaction proceeds via the addition of arylamides to imines, followed by the elimination of a primary amine and the formation of a chalkone. This intermediate then reacts with another molecule of arylamide to form a Michael adduct, which cyclizes into a lactam containing a hydroxyl group in a geminal position relative to the nitrogen atom of the lactam ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, secondary amides for addition reactions, and bases for cyclization reactions. The conditions typically involve room temperature reactions in solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aminocyclohexenone derivatives and lactams .
科学的研究の応用
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and is used in drug discovery projects.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its unique structure and reactivity make it a valuable compound for various scientific research applications.
特性
分子式 |
C8H10F3NO2 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h5-6H,1-4H2 |
InChIキー |
LDSKRNRMSKFULH-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N(O2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


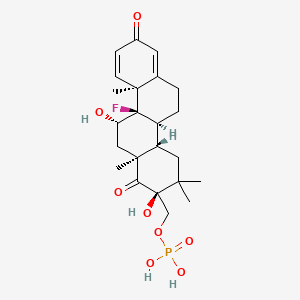
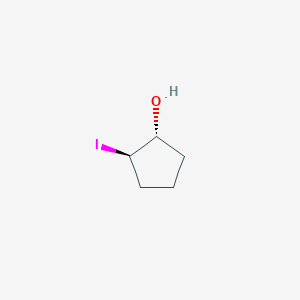
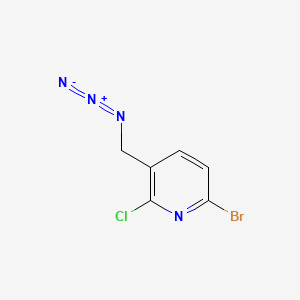
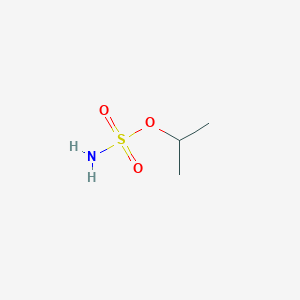
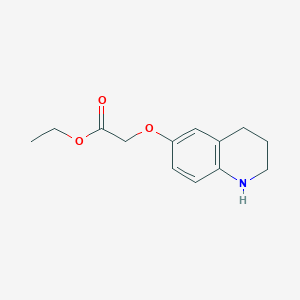
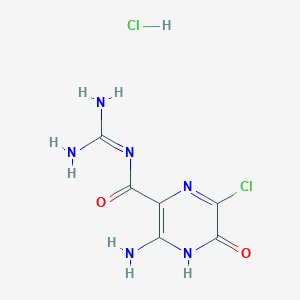
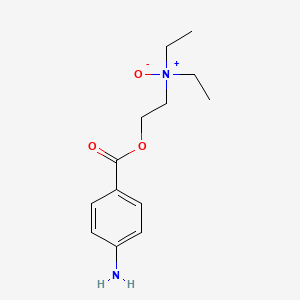
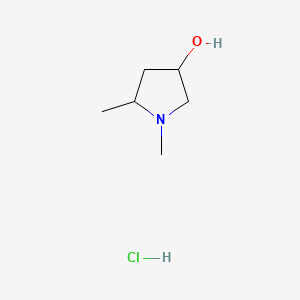
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
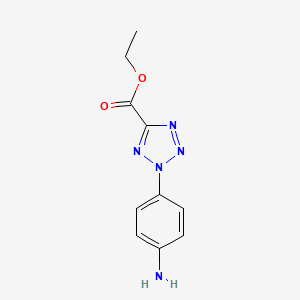
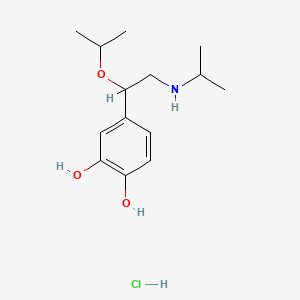
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
